N,N,N',N'-Tetramethylmethanediamine
Overview
Description
N,N,N’,N’-Tetramethylmethanediamine is an organic compound with the chemical formula C5H14N2. It is a colorless liquid with a pungent odor and is known for its versatile properties, making it an indispensable compound in organic synthesis and industrial processes .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetramethylmethanediamine, also known as N,N,N’,N’-Tetramethyldiaminomethane, is a tertiary amine . Tertiary amines are often used as ligands in organolithium chemistry . .
Mode of Action
As a tertiary amine, N,N,N’,N’-Tetramethylmethanediamine can act as a Lewis base . This means it can donate a pair of electrons to a Lewis acid, such as an organolithium compound . This electron donation can facilitate various chemical reactions.
Biochemical Pathways
It has been used in a procedure for the aminomethylation of terminal acetylenes . This suggests that it may play a role in the synthesis of certain organic compounds.
Result of Action
Its use in the aminomethylation of terminal acetylenes suggests that it may facilitate the synthesis of certain organic compounds .
Action Environment
It is known to be a highly flammable liquid and vapor , suggesting that its storage and use should be carefully controlled to prevent ignition.
Preparation Methods
N,N,N’,N’-Tetramethylmethanediamine can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde with dimethylamine. The reaction proceeds as follows: [ 2 \text{(CH}_3\text{)}_2\text{NH} + \text{CH}_2\text{O} \rightarrow \text{C}5\text{H}{14}\text{N}_2 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions and yields N,N,N’,N’-Tetramethylmethanediamine along with water as a byproduct .
Chemical Reactions Analysis
N,N,N’,N’-Tetramethylmethanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N’,N’-Tetramethylmethanediamine oxide.
Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Complexation: It forms stable complexes with alkali metals such as lithium, sodium, and potassium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,N’,N’-Tetramethylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a complexing agent in coordination chemistry and as a solvent for high-temperature reactions.
Biology: Its ability to chelate with alkali metals makes it useful in biological studies involving metal ions.
Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylmethanediamine can be compared with other similar compounds such as:
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
These compounds share similar properties but differ in their molecular structures and specific applications. For example, N,N,N’,N’-Tetramethylethylenediamine is commonly used as a ligand in coordination chemistry, while N,N,N’,N’-Tetramethyl-1,6-hexanediamine is used in the synthesis of polymers .
Properties
IUPAC Name |
N,N,N',N'-tetramethylmethanediamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVLIHKENZQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058761 | |
Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS] | |
Record name | TETRAMETHYLMETHYLENEDIAMINE | |
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Record name | N,N,N',N'-Tetramethylmethylenediamine | |
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CAS No. |
51-80-9 | |
Record name | TETRAMETHYLMETHYLENEDIAMINE | |
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Record name | Bis(dimethylamino)methane | |
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Record name | N,N,N',N'-Tetramethylmethanediamine | |
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Record name | Bis(dimethylamino)methane | |
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Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
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Record name | N,N,N',N'-tetramethylmethylenediamine | |
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Record name | N,N,N',N'-TETRAMETHYLMETHANEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TMMDA?
A1: The molecular formula of TMMDA is C5H14N2, and its molecular weight is 102.18 g/mol .
Q2: Are there any spectroscopic data available for TMMDA?
A2: While specific spectroscopic data isn't detailed in the provided research, general characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
Q3: Is TMMDA soluble in water?
A3: Yes, TMMDA is soluble in water and ether .
Q4: What are the safety precautions for handling TMMDA?
A4: TMMDA is highly flammable and a potent lachrymator. It emits toxic fumes under fire conditions. Handle with gloves in a well-ventilated fume hood. It is incompatible with acids, acid chlorides, strong oxidizing agents, and carbon dioxide .
Q5: What is the primary use of TMMDA in organic synthesis?
A5: TMMDA is primarily used as a precursor for generating N,N-dimethyl(methylene)ammonium salts, which are potent electrophilic aminomethylating agents .
Q6: How is TMMDA used in Mannich reactions?
A6: TMMDA, in combination with chloroiodomethane (CH2ClI), facilitates Mannich dimethylaminomethylation of carbonyl compounds via enol trimethylsilyl ethers in DMSO . This method offers a convenient route to the Eschenmoser's salt (Me2N+=CH2, I-) .
Q7: Can TMMDA be used for aminomethylation of other substrates?
A7: Yes, TMMDA is effective for aminomethylation of various substrates, including acetylenes and thiols , leading to the formation of aminoacetylenes and aminosulfides, respectively.
Q8: Describe the role of TMMDA in synthesizing imidazolidines.
A8: TMMDA participates in a visible-light-induced formal [3+2] cycloaddition with aromatic imines. This reaction provides a synthetic route to imidazolidines .
Q9: How is TMMDA employed in the synthesis of 4-Alkyl- and 4-Aryl-1-methyl-2-pyrrolidinones?
A9: TMMDA undergoes a visible-light-induced formal [3+2] cycloaddition with α, β-unsaturated imides or amides, leading to the formation of 4-Alkyl- and 4-Aryl-1-methyl-2-pyrrolidinones .
Q10: Has TMMDA been studied using computational chemistry methods?
A10: While the provided articles don't delve into detailed computational studies on TMMDA itself, its application in studying lithium ion affinity in 1,3-diaza systems utilizes density functional theory (DFT) calculations . This research explores the impact of TMMDA's structure on its interactions with lithium ions.
Q11: Does modifying the structure of TMMDA impact its reactivity?
A11: Although specific SAR studies are not detailed in the provided research, it's logical to infer that structural modifications, such as changing the substituents on the nitrogen atoms or altering the carbon chain length, could influence TMMDA's reactivity and its ability to form the reactive iminium ion intermediate.
Q12: How stable is TMMDA under different storage conditions?
A12: While the provided research doesn't specify exact stability data, TMMDA is known to be hygroscopic and should be stored under anhydrous conditions to maintain its reactivity.
Q13: What analytical methods are used to characterize and quantify TMMDA?
A14: Common analytical techniques for characterizing TMMDA likely include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as seen in its use for studying dimethylamine oxidation . NMR spectroscopy would be valuable for structural analysis.
Q14: Are there any alternative reagents to TMMDA for aminomethylation reactions?
A14: Yes, alternative reagents for aminomethylation include Eschenmoser's salt and other formaldehyde-derived aminals. The choice of reagent often depends on the specific substrate and reaction conditions.
Q15: What resources are available for researchers working with TMMDA?
A15: Researchers can access various resources, including chemical suppliers for obtaining TMMDA, research databases like SciFinder and Reaxys for exploring its reactions and properties, and analytical service providers for characterizing synthesized compounds.
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